

# An In-depth Technical Guide to the REG1 Anticoagulation System

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## Compound of Interest

Compound Name: *Anivamersen*

Cat. No.: *B15577026*

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## A Novel, Reversible Anticoagulant Targeting Factor IXa

The REG1 anticoagulation system represents a novel approach to controllable anticoagulation, designed for acute and intensive settings such as percutaneous coronary intervention (PCI). This system is composed of two core components: pegnivacogin, a potent and specific inhibitor of coagulation Factor IXa, and **anivamersen**, its complementary active control agent. This technical guide provides a detailed overview of the REG1 system for researchers, scientists, and drug development professionals.

## Core Components and Mechanism of Action

The REG1 system's functionality is rooted in the interaction of its two oligonucleotide-based components:

- **Pegnivacogin (RB006):** A single-stranded RNA aptamer that selectively binds to and inhibits the enzymatic activity of Factor IXa.[1][2] Pegnivacogin is a 31-nucleotide aptamer that is pegylated to increase its plasma residence time.[2] By binding to Factor IXa, pegnivacogin effectively blocks a critical step in the intrinsic pathway of the coagulation cascade, thereby preventing the amplification of thrombin generation.[1]
- **Anivamersen (RB007):** A 15-nucleotide complementary oligonucleotide that acts as a specific reversal agent for pegnivacogin.[2] **Anivamersen** binds to pegnivacogin with high

affinity through Watson-Crick base pairing, neutralizing its anticoagulant effect and rapidly restoring normal hemostasis.[3]

The REG1 system's mechanism of action offers a titratable level of anticoagulation. The degree of reversal is directly related to the molar ratio of the administered components, allowing for precise control of the anticoagulant effect.[3]

## Quantitative Data

The following tables summarize the key quantitative parameters of the REG1 system components.

Parameter	Value	Reference
Binding Affinity (Kd)	3 nM	[4]

Table 1: Pegnivacogin - Factor IXa Binding Affinity. This table details the dissociation constant (Kd) for the binding of pegnivacogin to its target, Factor IXa.

Parameter	Value	Unit	Condition	Reference
Cmax	26.1 ± 4.6	µg/mL	Following a 1 mg/kg intravenous bolus	[5][6]
Half-life (t1/2)	>24	hours		[7]

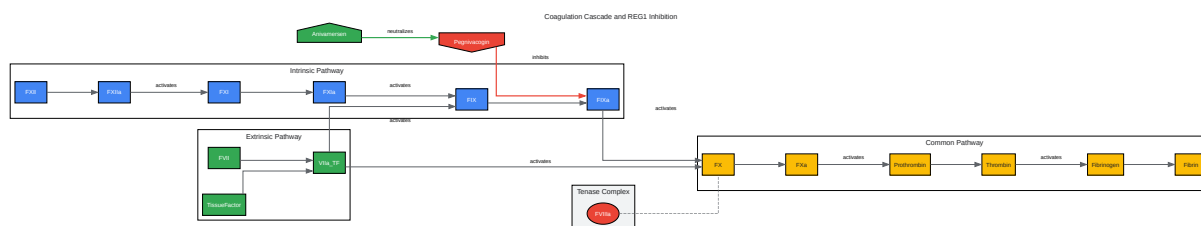
Table 2: Pharmacokinetic Parameters of Pegnivacogin. This table summarizes the peak plasma concentration (Cmax) and half-life of pegnivacogin.

Parameter	Effect	Reference
aPTT Prolongation	A 1 mg/kg dose of pegnivacogin results in a mean aPTT of $93.0 \pm 9.5$ seconds, a 2.9-fold increase from baseline.	[5][6]
Factor IXa Inhibition	A dose of $\geq 0.75$ mg/kg pegnivacogin leads to over 99% inhibition of Factor IXa activity.	[3][8]
Reversal of Anticoagulation	Anivamersen rapidly reverses the anticoagulant effect of pegnivacogin, with a 2:1 antidote-to-drug ratio leading to reversal of aPTT prolongation within a median of one minute.	[2]

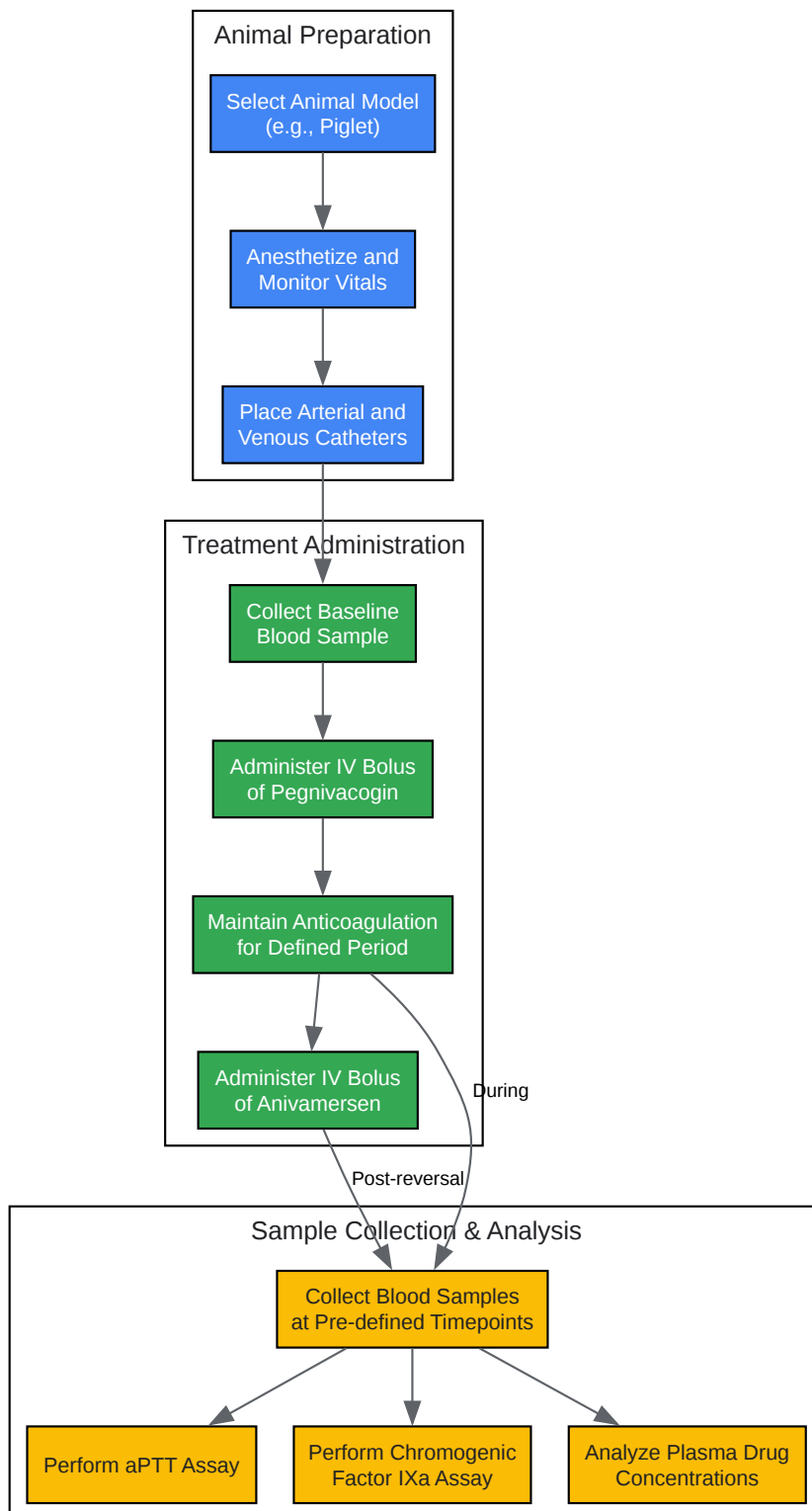
Table 3: Pharmacodynamic Properties of the REG1 System. This table outlines the key pharmacodynamic effects of pegnivacogin and the reversal by **anivamersen**.

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures related to the REG1 system, the following diagrams are provided in the DOT language for use with Graphviz.



## Preclinical In Vivo Experimental Workflow

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